2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
Overview
Description
“2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1354963-53-3 . It has a molecular weight of 215.68 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H13NO2.ClH/c1-7-4-3-5-8 (2)10 (7)11-6-9 (12)13;/h3-5,11H,6H2,1-2H3, (H,12,13);1H . This indicates that the molecule consists of a 2,6-dimethylphenyl group attached to an amino acetic acid group, and it is in the form of a hydrochloride salt .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Luminescent Chelates : A study by Latva, Kulmala, and Haapakka (1996) discusses the formation of luminescent chelates with europium(III) using a similar compound, which indicates potential applications in luminescence-based technologies (Latva, Kulmala, & Haapakka, 1996).
Synthesis of Fluorescent Compounds : Hasan, Abbas, and Akhtar (2011) have synthesized a series of compounds including those similar to 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride, which exhibit fluorescent properties. This suggests its use in creating materials with fluorescent characteristics (Hasan, Abbas, & Akhtar, 2011).
Labeling Biological Macromolecules : Yang and Frey (1984) describe the synthesis of a dimeric derivative of an undecagold cluster complex with a single free amino group, which can be used for labeling biological macromolecules. This implies potential applications in biochemistry and molecular biology for tracking and analysis purposes (Yang & Frey, 1984).
Polymorphic Forms of Diclofenac Acid : Castellari and Ottani (1997) discuss the crystallization of diclofenac acid, a compound structurally related to this compound, in two polymorphic forms. This research offers insights into the structural properties and stability of similar compounds (Castellari & Ottani, 1997).
Platinum Complex Synthesis : Cave, Fanizzi, Deeth, Errington, and Rourke (2000) describe the synthesis of monocyclometalated to dicyclometalated tridentate platinum complexes using a process that involves a compound with a structural similarity to this compound. This points towards its potential use in the synthesis of complex metal compounds (Cave et al., 2000).
Functionalized Schiff Bases and Metal Complexes : Brianese, Casellato, Tamburini, Tomasin, and Vigato (1998) have researched the synthesis of functionalized Schiff bases and related complexes with d- and f-metal ions, indicating the use of similar compounds in complex formation and coordination chemistry (Brianese et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
2-(2,6-dimethylanilino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(2)10(7)11-6-9(12)13;/h3-5,11H,6H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRYGLOHSWHMAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.